molecular formula C20H18F2N2O3S2 B2969549 N-(2,4-difluorobenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226454-35-8

N-(2,4-difluorobenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No. B2969549
CAS RN: 1226454-35-8
M. Wt: 436.49
InChI Key: HXEQHWFHUKMYAO-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide, also known as DBCO-NHS ester, is a chemical compound that is widely used in scientific research for bioconjugation purposes. This compound belongs to the class of heterocyclic compounds known as thiophenes, which are known for their diverse biological activities.

Scientific Research Applications

Aromatic Sulfonamide Inhibitors

Research into aromatic sulfonamides, which share structural similarities with the given compound, has demonstrated significant potential in medical chemistry, particularly as inhibitors for various enzymes. For instance, aromatic sulfonamides have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing potent inhibitory concentrations across different isoenzymes, including hCA I, II, IV, and XII. These findings suggest potential applications in designing drugs for conditions where carbonic anhydrase activity plays a crucial role, such as glaucoma, epilepsy, and certain types of tumors (Supuran, Maresca, Gregáň, & Remko, 2013).

Aldose Reductase Inhibitors

Another area of interest is the synthesis and testing of derivatives based on aromatic sulfonamides for their aldose reductase inhibitory activity. This enzyme is a key target in managing complications of diabetes, such as diabetic retinopathy and neuropathy. Substituting different functional groups into the aromatic sulfonamide framework can yield compounds with significant inhibitory activity and potent antioxidant potential, which could be valuable in treating long-term diabetic complications (Alexiou & Demopoulos, 2010).

Fluorescence Discrimination Techniques

The development of fluorescent probes using structures that include aromatic sulfonamides and thiophene derivatives has applications in detecting biologically relevant molecules. For example, the design of reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols could be critical in environmental and biological sciences, suggesting utility in sensitive and selective detection techniques (Wang et al., 2012).

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S2/c1-13-3-7-16(8-4-13)29(26,27)24(2)18-9-10-28-19(18)20(25)23-12-14-5-6-15(21)11-17(14)22/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEQHWFHUKMYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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